molecular formula C11H10F2OS B12105469 2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one

2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one

Katalognummer: B12105469
Molekulargewicht: 228.26 g/mol
InChI-Schlüssel: ALYTWLYZSUEKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C11H10F2OS and a molecular weight of 228.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a 3,4-difluorophenylsulfanyl group. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3,4-difluorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with different enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a sulfanyl group.

Eigenschaften

Molekularformel

C11H10F2OS

Molekulargewicht

228.26 g/mol

IUPAC-Name

2-(3,4-difluorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10F2OS/c12-8-5-4-7(6-9(8)13)15-11-3-1-2-10(11)14/h4-6,11H,1-3H2

InChI-Schlüssel

ALYTWLYZSUEKLT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)C1)SC2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.